![molecular formula C21H18N6OS B2627987 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868969-55-5](/img/structure/B2627987.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinoline group (a nitrogen-containing heterocycle), a triazolopyridazine group (another nitrogen-containing heterocycle), and a sulfanyl group (a sulfur-containing group). These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocycles suggests that the molecule may have a complex, three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could affect its solubility and reactivity .科学的研究の応用
Synthesis and Heterocyclic Chemistry
- A study by Boraei et al. (2020) explored the synthesis of a new series of nitrogen and sulfur heterocyclic systems, linking rings such as indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This research demonstrated the potential of such compounds for further scientific exploration, including their efficient synthesis and characterization through NMR and mass spectral analysis (Boraei et al., 2020).
Molecular Structure Analysis
- Thiruvalluvar et al. (2007) conducted a study on a similar molecule, focusing on the planarity of the quinoline unit and the angles formed with the triazole ring. This kind of structural analysis is crucial in understanding the chemical properties and potential applications of these compounds (Thiruvalluvar et al., 2007).
Antibacterial and Spectral Aspects
- Research by Oza et al. (2011) on ligands similar to the compound , explored their synthesis, characterization, and in vitro antibacterial activity. The study emphasizes the potential biomedical applications of such compounds in fighting bacterial infections (Oza et al., 2011).
c-Met Inhibitors in Cancer Research
- Ye et al. (2012) discussed the synthesis of indole derivatives, which demonstrated inhibition of c-Met kinase activity. This highlights the potential application of similar compounds in cancer research, particularly as small-molecule-drug discovery targets (Ye et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-13-3-5-15-4-1-2-6-17(15)26)14-29-19-8-7-18-23-24-21(27(18)25-19)16-9-11-22-12-10-16/h1-2,4,6-12H,3,5,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOBSRKTLDULBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

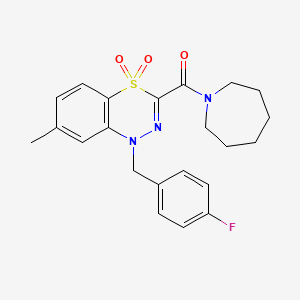
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

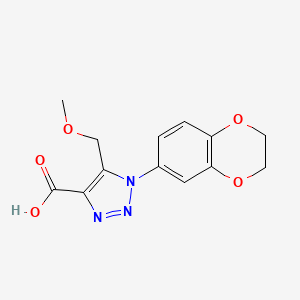
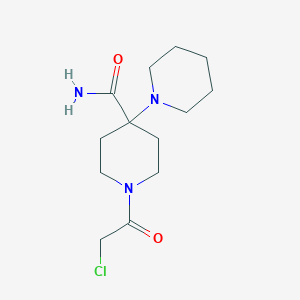
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)
![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)
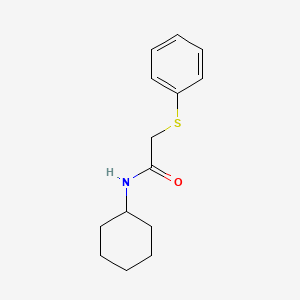
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
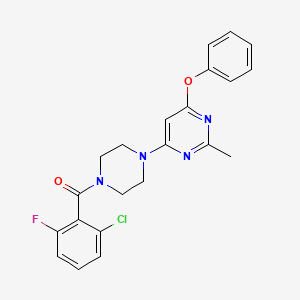
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)
